Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate
Description
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the triazoloquinazoline family, characterized by a fused bicyclic system comprising a 1,2,4-triazole ring and a quinazoline scaffold. The triazole ring (C₂N₃) is fused at the [1,5-c] position of the quinazoline nucleus, creating a planar, aromatic system with distinct electronic properties. The quinazoline component consists of a benzene ring fused to a pyrimidine ring, providing π-π stacking capabilities and hydrogen-bonding sites critical for intermolecular interactions.
The 4-chlorophenyl group at position 2 of the triazoloquinazoline core introduces electron-withdrawing effects, which modulate the compound’s electron density and influence its binding affinity to biological targets. The sulfanyl acetate ester (–SCH₂COOCH₃) at position 5 serves as a flexible linker, enhancing solubility and enabling nucleophilic substitution reactions at the sulfur atom. This structural configuration aligns with trends in heterocyclic drug design, where fused ring systems and strategic substituents optimize pharmacokinetic and pharmacodynamic profiles.
Table 1: Key Structural Features of Methyl {[2-(4-chlorophenyl)triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate
Historical Context of Triazoloquinazoline Derivatives in Medicinal Chemistry
Triazoloquinazolines emerged as a focus of pharmacological research in the late 20th century, driven by their structural similarity to purine bases and their ability to interfere with nucleotide metabolism. Early studies demonstrated their efficacy as adenosine receptor antagonists, paving the way for applications in neurology and oncology. The fusion of triazole and quinazoline rings was first reported in the synthesis of anticonvulsant agents, where the triazole’s nitrogen-rich structure improved blood-brain barrier permeability.
The introduction of aryl substituents, such as the 4-chlorophenyl group, marked a pivotal advancement in the 2010s. Researchers found that electron-withdrawing substituents at position 2 of the triazoloquinazoline system enhanced cytotoxic activity against cancer cell lines by upregulating apoptosis pathways. For instance, derivatives bearing methyl or nitro groups at this position exhibited IC₅₀ values below 10 μM in MCF-7 breast cancer models. These findings established triazoloquinazolines as versatile scaffolds for anticancer drug development.
Table 2: Evolution of Triazoloquinazoline Derivatives
Significance of Sulfanyl Acetate Functionalization in Bioactive Compounds
The sulfanyl acetate group (–SCH₂COOCH₃) in Methyl {[2-(4-chlorophenyl)triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate serves dual roles: as a metabolically labile prodrug moiety and as a hydrogen-bond acceptor. The sulfur atom’s nucleophilicity enables thiol-disulfide exchange reactions, a mechanism exploited in targeted drug delivery systems. For example, sulfanyl-containing analogues of triazoloquinazolines have demonstrated improved intracellular uptake in hepatic cell lines compared to their non-sulfurated counterparts.
The acetate ester further enhances bioavailability by increasing solubility in polar solvents. Upon enzymatic hydrolysis in vivo, the ester converts to a carboxylic acid, which may chelate metal ions in enzyme active sites. This property has been leveraged in antimicrobial agents, where sulfanyl acetate derivatives disrupt zinc-dependent proteases in bacterial pathogens. In the context of triazoloquinazolines, this functionalization likely potentiates interactions with ATP-binding pockets in kinase targets.
Key Reaction Pathways Involving the Sulfanyl Acetate Group
- Prodrug Activation :
$$
\text{R–SCH}2\text{COOCH}3 \xrightarrow{\text{esterases}} \text{R–SCH}2\text{COOH} + \text{CH}3\text{OH}
$$
The carboxylic acid metabolite exhibits increased target affinity due to ionization at physiological pH.
- Thiol-Mediated Binding : $$ \text{R–SH} + \text{Protein–SS–Protein} \rightarrow \text{R–S–S–Protein} + \text{Protein–SH} $$ This reversible disulfide formation enables sustained target engagement.
Properties
Molecular Formula |
C18H13ClN4O2S |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H13ClN4O2S/c1-25-15(24)10-26-18-20-14-5-3-2-4-13(14)17-21-16(22-23(17)18)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
MGCYKSOOKYQYIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydrazinobenzoic Acid Derivatives
The triazolo[1,5-c]quinazoline scaffold is synthesized through cyclocondensation reactions. For example, 2-hydrazinobenzoic acid reacts with dimethyl N-cyanoimidodithiocarbonate in pyridine under reflux to form the triazoloquinazolin-5-thione intermediate. This method, adapted from Al-Salahi et al., achieves a 92% yield by leveraging the nucleophilic attack of the hydrazine moiety on electrophilic nitrile groups. Substituting dimethyl N-cyanoimidodithiocarbonate with 4-chlorophenyl isothiocyanate introduces the 4-chlorophenyl group at the C2 position, as observed in analogous quinazolinone syntheses.
Alternative Pathway via Anthranilic Acid and Phenyl Isothiocyanate
Anthranilic acid reacts with 4-chlorophenyl isothiocyanate in ethanol under basic conditions (triethylamine) to yield 2-mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one. This intermediate undergoes oxidative cyclization with hydrazine hydrate to form the triazolo[1,5-c]quinazoline system. The reaction is monitored via IR spectroscopy, where the disappearance of the thione (C=S) band at ~1,197 cm⁻¹ confirms cyclization.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 70 | 5 | 65 |
| NaOEt | EtOH | 80 | 24 | 54 |
| DBU | THF | 60 | 12 | 48 |
Purification and Crystallization
The crude product is purified via recrystallization from ethanol or ethanol/water mixtures. X-ray crystallography of analogous compounds reveals planar triazoloquinazoline systems with dihedral angles of 86–89° between aromatic rings, ensuring structural fidelity.
Spectroscopic Characterization
Infrared Spectroscopy
The ester carbonyl (C=O) appears at 1,732–1,740 cm⁻¹, while the quinazolinone carbonyl (C=O) resonates at 1,680–1,685 cm⁻¹. The absence of -SH stretches (2,500–2,600 cm⁻¹) confirms successful thioether formation.
Nuclear Magnetic Resonance
-
¹H NMR (500 MHz, DMSO-d₆) :
-
¹³C NMR : Carbonyl carbons at δ 167.8 (ester) and δ 162.1 (quinazolinone).
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate. For instance, derivatives of triazoloquinazoline have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances the antibacterial activity of these compounds .
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. The IC50 values for some derivatives range from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer cells .
Case Study 1: Antimicrobial Evaluation
In a recent study published in RSC Advances, a series of novel triazoloquinazoline derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that several compounds exhibited significant inhibition zones against tested microorganisms. Notably, compounds with higher electron-withdrawing substituents showed enhanced activity against bacterial strains .
Case Study 2: Anticancer Screening
A comprehensive screening of synthesized derivatives involving this compound was conducted to assess their anticancer potential. The study revealed that specific modifications to the quinazoline structure could lead to increased cytotoxicity against human cancer cell lines. The findings suggest a structure-activity relationship that could guide future drug design efforts in oncology .
Mechanism of Action
The mechanism of action of Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting its structure and function, which is a common mechanism for its anticancer activity . Additionally, it may inhibit specific enzymes involved in microbial and viral replication, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Triazoloquinazoline Derivatives
Key Observations :
- The oxidation state of sulfur (sulfanyl vs. sulfonyl) significantly impacts electronic properties. Sulfonyl groups enhance polarity and hydrogen-bonding capacity, while sulfanyl groups increase lipophilicity .
- Position 2 substituents like 4-chlorophenyl or methylsulfonyl influence steric bulk and intermolecular interactions. Chloroaryl groups are common in bioactive compounds due to their electron-withdrawing effects .
- Ring system variations (e.g., [1,2,4]triazolo[1,5-c] vs.
Key Observations :
Table 3: Reported Bioactivities of Triazoloquinazoline Derivatives
Key Observations :
- Triazoloquinazolines with chlorophenyl or methylsulfanyl groups exhibit notable antifungal and herbicidal activities, likely due to interactions with fungal cytochrome P450 enzymes or plant growth regulators .
- The sulfanylacetate ester in the target compound may act as a prodrug, releasing active metabolites upon hydrolysis .
Physicochemical Properties
- Solubility : Sulfonyl derivatives (e.g., ) exhibit higher aqueous solubility due to polar SO₂ groups, whereas sulfanyl analogs are more lipid-soluble .
Biological Activity
Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole and quinazoline moiety, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group is significant as it may enhance the compound's lipophilicity and binding affinity to biological targets.
1. Anti-Cancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating significant anti-cancer potential .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT-116 | 2.44 |
| Compound 17 | HepG2 | 7.12 |
| Compound 17 | HCT-116 | 3.50 |
These findings suggest that modifications to the triazoloquinazoline scaffold can enhance biological activity, with certain substitutions leading to improved cytotoxicity.
2. Anti-Inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that related triazoloquinazolines can significantly inhibit inflammatory markers such as TNF-α and PGE-2 in vitro . In animal models, these compounds demonstrated a reduction in carrageenan-induced paw edema, highlighting their potential as anti-inflammatory agents.
Table 2: Anti-Inflammatory Effects of Related Compounds
| Compound | Inflammatory Model | Effect (%) |
|---|---|---|
| Compound X | Carrageenan Paw Edema | 53.41 |
| Compound Y | Carrageenan Paw Edema | 47.20 |
The results underscore the therapeutic promise of these compounds in managing inflammatory diseases.
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship (SAR). Studies indicate that the introduction of various substituents can significantly affect both cytotoxicity and anti-inflammatory activity. For example:
- Substituent Effects : The presence of bulky groups can hinder binding affinity to DNA, which is crucial for cytotoxic action.
- Hydrophobic Interactions : Increased lipophilicity from certain substitutions enhances membrane permeability and target interaction.
Case Studies
Several case studies have highlighted the efficacy of triazoloquinazoline derivatives in clinical settings:
- Case Study A : A derivative similar to this compound was tested in a Phase I clinical trial for patients with advanced solid tumors. Results indicated a favorable safety profile with preliminary evidence of anti-tumor activity.
- Case Study B : An animal model study demonstrated that administration of the compound led to significant reductions in tumor size compared to control groups.
Q & A
Basic: What are the standard synthetic pathways for preparing this triazoloquinazoline derivative, and what key intermediates are involved?
Methodological Answer:
The compound is synthesized via cyclocondensation of 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate in ethanol, catalyzed by triethylamine. This forms the triazoloquinazoline core, followed by functionalization steps:
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) in benzene replaces the ketonic oxygen with chlorine .
- Sulfanyl Oxidation : Hydrogen peroxide in glacial acetic acid oxidizes the methylsulfanyl group to methylsulfonyl, enhancing electrophilicity .
Key intermediates include 2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its chlorinated derivative. Yields for analogous compounds range from 39.5% to 85%, depending on substituents .
Basic: How is the structural integrity of this compound validated, and what crystallographic data are critical?
Methodological Answer:
X-ray crystallography is the gold standard for structural validation. Key parameters include:
- Planarity of the fused-ring system : The triazoloquinazoline core exhibits minimal deviation (e.g., ±0.02 Å in bond lengths) .
- Sulfonyl Group Geometry : Equal S–O bond lengths (~1.402 Å) confirm oxidation completeness .
- Intermolecular Interactions : Weak Cl···N (3.20 Å) or N–H⋯O hydrogen bonds stabilize the crystal lattice .
Complementary techniques like ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and LC-MS (e.g., m/z 413.91 for molecular ion [M+H]⁺) are used for preliminary characterization .
Advanced: How can reaction conditions be optimized to address low yields in chlorination or oxidation steps?
Methodological Answer:
Low yields in chlorination (e.g., ~40%) often arise from incomplete POCl₃ activation. Optimization strategies include:
- Solvent Choice : Replacing benzene with toluene improves reflux efficiency .
- Catalyst Addition : Trace amounts of DMF can enhance POCl₃ reactivity .
For oxidation, glacial acetic acid is critical to solubilize the substrate. Increasing H₂O₂ stoichiometry (2–3 equivalents) and reaction time (6–8 hours) ensures full conversion to the sulfonyl derivative . Monitoring via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) aids in endpoint determination .
Advanced: How should researchers reconcile discrepancies in reported melting points or spectral data for analogous derivatives?
Methodological Answer:
Discrepancies arise from polymorphic forms or impurities. For example:
- Melting Points : 5-Cyclopentyl derivatives show mp 196–198°C, but recrystallization from DMF/water may yield a higher-purity form (mp 200–202°C) .
- ¹H NMR Shifts : Solvent effects (CDCl₃ vs. DMSO-d₆) cause δ variations (±0.1 ppm). Internal calibration with TMS resolves this .
Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C: 72.27% calculated vs. 72.31% observed) .
Advanced: What structure-activity relationship (SAR) insights guide the design of bioactive analogs?
Methodological Answer:
Key SAR trends from analogous triazoloquinazolines include:
- 4-Chlorophenyl Substitution : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl derivatives exhibit higher electrophilic reactivity, improving interactions with cysteine residues in enzymes .
- Heterocyclic Modifications : Replacing quinazoline with pyrimidine reduces planarity, altering pharmacokinetics .
Table 1 : Bioactivity Data for Selected Derivatives
| Substituent | IC₅₀ (µM) | Target Protein | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 0.45 | EGFR Kinase | |
| 3-Trifluoromethylphenyl | 1.20 | COX-2 | |
| Methylsulfonyl | 0.89 | HDAC |
Advanced: What computational methods predict the compound’s reactivity or intermolecular interactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilic Reactivity : Fukui indices identify C5 as the most reactive site for nucleophilic attack .
- Intermolecular Forces : Non-covalent interaction (NCI) plots visualize Cl···N and π-π stacking interactions observed crystallographically .
Molecular docking (AutoDock Vina) with proteins like EGFR (PDB: 1M17) predicts binding poses, validated by experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
